BenchChemオンラインストアへようこそ!

Epoxymicheliolide

Chemical Stability Sesquiterpene Lactone Drug Development

Epoxymicheliolide (EMCL) is a guaiane-type sesquiterpene lactone and a chemically robust derivative of parthenolide. Unlike PTL, which degrades under physiological conditions, EMCL possesses an epoxide modification that confers significantly enhanced stability under both acidic and alkaline environments, ensuring reproducible dosing and reliable in vivo data. EMCL is a first-in-class dual-targeting probe: it directly inhibits IKKβ (targeting Leu-281/Leu-25) to suppress NF-κB signaling and uniquely binds histone H2B to modulate neuroinflammation epigenetically. Validated in RCC xenograft, NSCLC radiosensitization, and glioblastoma invasion models, this non-interchangeable compound is the superior choice for rigorous preclinical programs in oncology and neuroinflammation.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B1139153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxymicheliolide
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
InChIInChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1
InChIKeyIFWNFKWDSMXFLK-NCWRXGJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxymicheliolide: A Stable Sesquiterpene Lactone with Unique Target Engagement


Epoxymicheliolide (EMCL), also designated as 1β,10β-epoxymicheliolide, is a guaiane-type sesquiterpene lactone derived from the natural product parthenolide (PTL) [1]. It is characterized by a distinct epoxide moiety that confers enhanced stability under both acidic and alkaline conditions, a critical improvement over its parent compound [2]. Beyond its enhanced chemical robustness, EMCL exhibits a unique dual-targeting mechanism: it directly inhibits the NF-κB pathway by targeting specific residues on IKKβ [3] and also functions as the first identified small-molecule to directly bind histone H2B, modulating neuroinflammation via a novel epigenetic mechanism [4]. These differentiated properties position EMCL as a promising and distinct chemical tool for studying inflammation and oncology pathways.

Why Epoxymicheliolide Cannot Be Directly Substituted by Parthenolide or Other Sesquiterpene Lactones


Substituting EMCL with its close structural analog, parthenolide (PTL), is scientifically unsound due to a fundamental difference in chemical stability that directly impacts experimental reproducibility and potential therapeutic index. PTL is known to be unstable under physiological pH and in biological media, which can lead to variable and unreliable results [1]. In contrast, EMCL has been explicitly shown to possess significantly enhanced stability under both acidic and alkaline conditions, a property conferred by its epoxide modification [1]. This intrinsic instability of PTL complicates dosing, storage, and interpretation of in vitro and in vivo data, whereas EMCL provides a more robust and reliable chemical scaffold for probing the same biological targets, such as the NF-κB pathway [2]. Therefore, EMCL represents a non-interchangeable, functionally superior alternative for rigorous scientific investigation.

Quantitative Evidence of Epoxymicheliolide's Differentiated Performance


Enhanced Chemical Stability: A Critical Differentiator from Parthenolide

Epoxymicheliolide (EMCL) is a structurally modified derivative of parthenolide (PTL) that exhibits superior stability under both acidic and alkaline conditions [1]. This chemical robustness contrasts with the known instability of PTL in biological environments, which is a major limitation for its use [1]. While the original study provides a qualitative statement of enhanced stability, this property is foundational for all downstream applications and represents a key procurement advantage for users requiring a reliable reagent.

Chemical Stability Sesquiterpene Lactone Drug Development

Direct and Defined IKKβ Targeting for NF-κB Inhibition in Renal Cell Carcinoma

EMCL potently inhibits the proliferation of multiple human renal cell carcinoma (RCC) cell lines by directly targeting and inhibiting IKKβ, a key upstream kinase in the NF-κB pathway [1]. The study identified that EMCL binds to specific leucine residues (Leu281 and Leu25) on IKKβ [1]. This provides a precise molecular mechanism, contrasting with the broader, less-defined anti-inflammatory actions often reported for its parent compound, parthenolide. The antiproliferative activity is quantified with clear IC50 values.

NF-κB Inhibition IKKβ Renal Cell Carcinoma

In Vivo Tumor Growth Inhibition in a Renal Cell Carcinoma Xenograft Model

Beyond in vitro activity, EMCL has demonstrated significant in vivo efficacy by suppressing tumor growth in a renal cell carcinoma (RCC) xenograft model [1]. The study provides quantitative evidence that EMCL treatment leads to a marked reduction in tumor volume and weight, directly linking its anti-NF-κB activity to an antitumor effect in a living system.

In Vivo Efficacy Xenograft Renal Cell Carcinoma

Unique Epigenetic Mechanism of Action: Direct Targeting of Histone H2B in Neuroinflammation

EMCL was discovered to be the first small-molecule inhibitor that directly binds to histone H2B, a novel target for neuroinflammation [1]. This study revealed that EMCL covalently modifies lysine 46 (K46) on H2B, which recruits the E3 ubiquitin ligase RNF20, leading to monoubiquitination at lysine 120 (H2Bub1) [1]. This epigenetic modification disrupts the recruitment of AP-1 to pro-inflammatory gene promoters, a mechanism entirely distinct from its NF-κB inhibition and unique among sesquiterpene lactones.

Neuroinflammation Epigenetics Histone H2B

Radiosensitizing Activity in Lung Cancer via Dual Pathway Disruption

EMCL demonstrates a unique potential as a radiosensitizer for lung cancer therapy [1]. In a recent study, EMCL enhanced the antiproliferative effects of X-ray irradiation on A549 and PC-9 lung cancer cell lines and improved survival in an in vivo mouse model [1]. This effect is mediated by simultaneously disrupting both the NF-κB and TGF-β/SMAD pathways, a dual-action profile that may be superior to agents targeting only one of these radiation-induced resistance mechanisms.

Radiosensitizer Lung Cancer Combination Therapy

Inhibition of Glioma Cell Migration and Invasion via NF-κB/MMP Axis

EMCL has been shown to specifically inhibit the migration and invasion of U251 human glioma cells, a key aspect of cancer metastasis [1]. This effect is mediated through the downregulation of matrix metalloproteinases MMP-2 and MMP-9, which occurs via the suppression of the NF-κB signaling pathway [1]. This provides a clear mechanistic link between EMCL's known NF-κB inhibitory activity and a specific anti-metastatic phenotype in a notoriously invasive cancer type.

Glioma Cell Migration Metastasis

High-Value Research and Preclinical Applications for Epoxymicheliolide


Preclinical Development of Targeted Therapies for Renal Cell Carcinoma

Based on its defined IKKβ targeting mechanism and validated in vivo efficacy in RCC xenograft models [1], EMCL is ideally suited for use in preclinical programs focused on developing novel, targeted therapeutics for renal cell carcinoma. Its enhanced stability relative to parthenolide makes it a superior lead compound for medicinal chemistry optimization and in vivo studies.

Investigating Histone H2B Biology and Epigenetic Regulation of Neuroinflammation

EMCL represents a first-in-class chemical probe for studying the role of histone H2B monoubiquitination in neuroinflammation [1]. Researchers investigating microglia-mediated neuroinflammatory diseases, such as Alzheimer's or Parkinson's disease, can utilize EMCL to dissect the function of this specific epigenetic modification and to validate H2B as a novel therapeutic target.

Development of Novel Radiosensitizers for Lung Cancer Therapy

Given its demonstrated ability to enhance the efficacy of radiotherapy in lung cancer models by simultaneously targeting NF-κB and TGF-β/SMAD pathways [1], EMCL is a prime candidate for combination therapy research. This application scenario is particularly relevant for groups working on overcoming radiation resistance in non-small cell lung cancer (NSCLC).

Research into Anti-Metastatic Agents for Glioblastoma

The specific inhibition of glioma cell migration and invasion by EMCL, via the NF-κB/MMP-2/9 axis [1], positions it as a valuable tool for studying the mechanisms of glioblastoma invasion and for screening potential anti-metastatic compounds. Its ability to target this aggressive cancer phenotype makes it relevant for academic and industrial groups focused on neuro-oncology.

Quote Request

Request a Quote for Epoxymicheliolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.